molecular formula C21H20N6O3 B2886042 1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine CAS No. 1105220-86-7

1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine

Cat. No.: B2886042
CAS No.: 1105220-86-7
M. Wt: 404.43
InChI Key: YESOSWVBGOPOEP-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a synthetic organic compound, embodying structural elements from several distinct chemical moieties. It’s a hybrid of furan, pyrazolopyrimidine, and piperazine structures, which contributes to its diverse and potentially wide-ranging applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine can be achieved through multiple synthetic routes, typically involving a combination of multi-step organic reactions:

  • Step 1: Starting with the synthesis of 1H-pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate starting materials under controlled conditions.

  • Step 2: Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution or coupling reactions.

  • Step 3: Attachment of the furan-2-carbonyl group, typically involving acylation reactions.

  • Step 4: Coupling of the functionalized pyrazolopyrimidine with piperazine, employing a nucleophilic substitution mechanism.

Industrial Production Methods

On an industrial scale, production would necessitate optimization of reaction conditions for yield and purity, possibly utilizing continuous flow reactors for enhanced control and efficiency. Catalysts, solvents, temperature, and pH control play crucial roles in ensuring consistent and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine undergoes various chemical reactions:

  • Oxidation: This compound can be subjected to oxidative conditions, leading to transformations at the furan ring or other reactive sites.

  • Reduction: The nitro or carbonyl groups may be reduced using reducing agents such as hydrogen in the presence of a catalyst.

  • Substitution: Functional groups on the aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.

  • Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution: Halogenating agents, nitrating mixtures, and other electrophiles or nucleophiles.

Major Products

The primary products of these reactions would depend on the specific conditions and reagents used, typically leading to functionalized derivatives of the parent compound.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a versatile building block for developing new materials, catalysts, or ligands for coordination chemistry.

Biology

1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is explored for its potential as a pharmacophore in drug discovery, particularly targeting pathways involving the pyrazolopyrimidine structure.

Medicine

Due to its intricate structure, the compound might exhibit biological activity, warranting investigation as a lead compound in pharmaceutical research, potentially in oncology, neurology, or immunology.

Industry

In industrial applications, it could be a precursor in manufacturing advanced materials or specialized chemicals, benefiting from its unique molecular architecture.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, altering their function:

  • Molecular Targets: Potential targets could include enzymes, receptors, or nucleic acids.

  • Pathways Involved: Depending on the application, it may interact with signaling pathways, metabolic routes, or genetic regulation mechanisms.

Comparison with Similar Compounds

Similar Compounds

Other compounds similar to 1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine include:

  • Pyrazolo[3,4-d]pyrimidines: Known for their pharmaceutical potential and structural similarity.

  • Piperazines: Widely studied for their diverse biological activities.

Uniqueness

The unique combination of furan, pyrazolopyrimidine, and piperazine moieties sets this compound apart, offering a distinctive profile for binding interactions and reactivity, enhancing its potential in various research and industrial applications.

Properties

IUPAC Name

furan-2-yl-[4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-29-16-6-4-15(5-7-16)27-20-17(13-24-27)19(22-14-23-20)25-8-10-26(11-9-25)21(28)18-3-2-12-30-18/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESOSWVBGOPOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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